molecular formula C21H13BrO B14744778 (10-Bromoanthracen-9-yl)(phenyl)methanone CAS No. 1564-51-8

(10-Bromoanthracen-9-yl)(phenyl)methanone

Cat. No.: B14744778
CAS No.: 1564-51-8
M. Wt: 361.2 g/mol
InChI Key: BBAIQHNZWCCRMR-UHFFFAOYSA-N
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Description

(10-Bromoanthracen-9-yl)(phenyl)methanone: is an organic compound that features a brominated anthracene moiety attached to a phenyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Bromoanthracen-9-yl)(phenyl)methanone typically involves the bromination of anthracene followed by a Friedel-Crafts acylation reaction. Here is a general synthetic route:

    Bromination of Anthracene: Anthracene is brominated using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like carbon tetrachloride at room temperature.

    Friedel-Crafts Acylation: The brominated anthracene is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted in a solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(10-Bromoanthracen-9-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of (10-substituted-anthracen-9-yl)(phenyl)methanone derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of (10-Bromoanthracen-9-yl)(phenyl)methanol.

Scientific Research Applications

(10-Bromoanthracen-9-yl)(phenyl)methanone has several applications in scientific research:

    Organic Electronics: Used as a precursor for the synthesis of organic semiconductors and light-emitting diodes.

    Materials Science: Employed in the development of novel materials with unique optical and electronic properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of (10-Bromoanthracen-9-yl)(phenyl)methanone involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, facilitating the formation of new compounds.

    Photophysical Interactions: The anthracene moiety can absorb light and undergo photophysical processes, making it useful in photodynamic applications.

Comparison with Similar Compounds

Similar Compounds

  • (10-Chloroanthracen-9-yl)(phenyl)methanone
  • (10-Iodoanthracen-9-yl)(phenyl)methanone
  • (10-Methylanthracen-9-yl)(phenyl)methanone

Uniqueness

(10-Bromoanthracen-9-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs

Properties

CAS No.

1564-51-8

Molecular Formula

C21H13BrO

Molecular Weight

361.2 g/mol

IUPAC Name

(10-bromoanthracen-9-yl)-phenylmethanone

InChI

InChI=1S/C21H13BrO/c22-20-17-12-6-4-10-15(17)19(16-11-5-7-13-18(16)20)21(23)14-8-2-1-3-9-14/h1-13H

InChI Key

BBAIQHNZWCCRMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br

Origin of Product

United States

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